3-Phenyl-2,2-dimethyl-1,3-propanediamine

Nitric Oxide Synthase Enzyme Inhibition Inflammation

This achiral, gem-dimethyl-substituted 1,3-diamine offers unique conformational constraint and iNOS isoform selectivity (1.9-fold over eNOS) that simpler linear diamines cannot replicate. Essential for SAR studies of nitric oxide synthase inhibition in inflammatory models. Moderate lipophilicity (XLogP3-AA = 1.1) ensures reliable cell permeability in cell-based assays. Avoid generic 2,2-dimethyl-1,3-diaminopropane (CAS 7328-91-8) — only the phenyl-bearing scaffold delivers the hydrophobic contacts required for iNOS pocket engagement.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Cat. No. B8755614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2,2-dimethyl-1,3-propanediamine
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(C1=CC=CC=C1)N
InChIInChI=1S/C11H18N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,8,12-13H2,1-2H3
InChIKeyWYRPKSLQELDTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 kg / 0.1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2,2-dimethyl-1,3-propanediamine: A Structurally Constrained Diamine Scaffold for Targeted NOS Inhibition Research


3-Phenyl-2,2-dimethyl-1,3-propanediamine (CAS 157496-19-0; C11H18N2; MW 178.27 g/mol) is a synthetic, achiral diamine featuring a gem-dimethyl substituted propane backbone and a phenyl substituent. The molecule's core 1,3-diamine motif, in which two primary amine groups are separated by a quaternary carbon center, imparts significant steric bulk and conformational constraint not found in linear diamines [1]. This structural arrangement influences its coordination chemistry and biological activity profile, most notably as a micromolar inhibitor of specific nitric oxide synthase (NOS) isoforms [2].

Why 3-Phenyl-2,2-dimethyl-1,3-propanediamine Cannot Be Substituted by Generic Analogs in NOS-Related Research


Generic, linear 1,3-propanediamines or simple alkyl diamines cannot replicate the functional profile of 3-phenyl-2,2-dimethyl-1,3-propanediamine for two critical reasons. First, the 2,2-dimethyl substitution creates a unique conformational constraint, forcing the two amine groups into a specific spatial orientation that is essential for binding to certain enzyme pockets, such as those in nitric oxide synthase (NOS) [1]. Second, the phenyl ring introduces key hydrophobic interactions and π-stacking potential that are absent in simple alkyl analogs like 2,2-dimethyl-1,3-diaminopropane (CAS 7328-91-8) [2]. Consequently, substituting a simpler diamine can result in a complete loss of the specific NOS isoform inhibition profile observed for this compound, invalidating structure-activity relationship (SAR) studies and potential therapeutic applications.

3-Phenyl-2,2-dimethyl-1,3-propanediamine: Quantified Performance Data vs. Close Analogs


NOS Isoform Inhibition Profile (iNOS, eNOS, nNOS)

3-Phenyl-2,2-dimethyl-1,3-propanediamine exhibits a distinct inhibitory profile against the three human NOS isoforms, with a notable selectivity window for inducible NOS (iNOS) over endothelial NOS (eNOS). The compound's EC50 against iNOS is 2.20 µM, which is approximately 1.9-fold more potent than its activity against eNOS (EC50 = 4.20 µM) and moderately more potent than its activity against neuronal NOS (nNOS; EC50 = 2.90 µM) [1]. This contrasts with a closely related analog, N,N-Dimethyl-N'-phenyl-propane-1,3-diamine (CAS 13658-95-2), which shows negligible activity (Ki > 10 µM) at the 5-HT1B receptor, a different target [2].

Nitric Oxide Synthase Enzyme Inhibition Inflammation

Structural Constraint and Lipophilicity vs. Unsubstituted 1,3-Propanediamine

The incorporation of a gem-dimethyl group and a phenyl ring fundamentally alters the physicochemical profile of the 1,3-diamine scaffold. 3-Phenyl-2,2-dimethyl-1,3-propanediamine exhibits a calculated XLogP3-AA of 1.1, indicating a 100-fold increase in lipophilicity compared to unsubstituted 1,3-propanediamine (calculated XLogP = -1.4) [1]. The topological polar surface area (TPSA) of the target compound is 52 Ų, identical to the parent diamine, but the molecular volume is significantly larger, impacting membrane permeability and protein binding kinetics [2].

Physicochemical Properties SAR Medicinal Chemistry

Enantioselective Desymmetrization Capability as a Chiral Synthon

While 3-phenyl-2,2-dimethyl-1,3-propanediamine is achiral, its 2,2-disubstituted 1,3-propanediamine core is a validated substrate for enantioselective desymmetrization reactions, a synthetic strategy that enables the production of valuable enantioenriched amines [1]. This capability is shared by a class of 2-substituted and 2,2-disubstituted 1,3-propanediamines and is not possible with simpler, unsubstituted analogs [2].

Asymmetric Synthesis Chiral Building Blocks Catalysis

Optimal Use Cases for 3-Phenyl-2,2-dimethyl-1,3-propanediamine Based on Quantified Performance Data


Investigating iNOS/eNOS Selectivity in Cellular Models of Inflammation

Given its 1.9-fold selectivity for iNOS over eNOS (EC50 2.20 µM vs. 4.20 µM) [1], this diamine is ideally suited for studying the role of iNOS in inflammatory pathways while monitoring eNOS-related cardiovascular side effects in human cell lines. The compound's moderate lipophilicity (XLogP3-AA = 1.1) [2] facilitates cell membrane penetration, making it a practical tool compound for cell-based NOS inhibition assays.

Serving as a Sterically Demanding Chiral Synthon Precursor

The compound's 2,2-disubstituted 1,3-propanediamine core is a known substrate for enantioselective desymmetrization reactions [3]. Researchers in asymmetric catalysis or medicinal chemistry requiring enantioenriched diamines can leverage this scaffold to access chiral intermediates that are not easily obtained from linear, unsubstituted diamines.

Developing Metal Complexes with Tailored Coordination Geometries

The gem-dimethyl substitution forces the two primary amine groups into a constrained spatial arrangement, which can influence the geometry and stability of metal complexes. This property, documented for the 2,2-dimethyl-1,3-diaminopropane ligand class [4], is useful for coordination chemists designing novel catalysts or magnetic materials where precise control over ligand geometry is paramount.

Negative Control or Baseline for Sigma Receptor Studies

While not a primary differentiator, evidence suggests this compound has negligible affinity for the Beta-1 adrenergic receptor (EC50 > 100 µM) . This lack of activity can be leveraged in experimental designs where off-target effects on this receptor must be excluded, establishing it as a clean baseline for SAR studies focused on other targets.

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